![molecular formula C20H13FN4O3 B2750128 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850929-85-0](/img/structure/B2750128.png)
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is known for its unique properties that make it ideal for use in various laboratory experiments. In
科学研究应用
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide has several scientific research applications. One of the main applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of the enzyme PARP-1, which is involved in DNA repair. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.
Another application of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It works by inhibiting the activity of the enzyme poly(ADP-ribose) glycohydrolase (PARG), which is involved in the breakdown of poly(ADP-ribose) (PAR), a molecule that plays a key role in DNA repair and cell death.
作用机制
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves the inhibition of the enzyme PARP-1 or PARG, depending on the application. PARP-1 is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. PARG is involved in the breakdown of PAR, and its inhibition leads to the accumulation of PAR and the activation of cellular processes that promote cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing DNA damage and cell death. In neuroscience, it has been shown to have neuroprotective effects by promoting cell survival and reducing inflammation.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is its specificity for PARP-1 or PARG, depending on the application. This makes it an ideal tool for studying the role of these enzymes in DNA repair, cell death, and neuroprotection. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases.
One of the limitations of this compound is its potential toxicity. This compound has been shown to induce DNA damage and cell death, which could have negative effects on healthy cells. Another limitation is its cost, as it is a relatively expensive compound.
未来方向
There are several future directions for the study of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide. One direction is the development of more potent and selective inhibitors of PARP-1 and PARG. Another direction is the investigation of the role of these enzymes in other diseases such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other drugs or therapies could be explored for the treatment of cancer and neurodegenerative diseases.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. Its ability to inhibit the activity of PARP-1 or PARG makes it an ideal tool for studying the role of these enzymes in DNA repair, cell death, and neuroprotection. Despite its potential toxicity and cost, this compound represents a promising candidate for the treatment of cancer and neurodegenerative diseases. Future research in this area could lead to the development of more potent and selective inhibitors and the exploration of new therapeutic applications.
合成方法
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves the reaction of 4-fluoro-2-nitrobenzoic acid with 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting this compound is then purified by column chromatography to obtain a pure product.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3/c21-15-9-7-13(8-10-15)18-19(24-11-2-1-6-17(24)22-18)23-20(26)14-4-3-5-16(12-14)25(27)28/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILHTMHSBWOIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


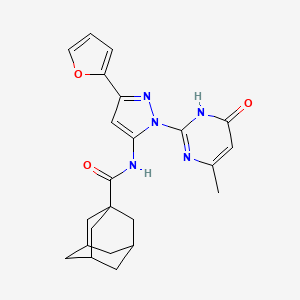

![5-Cyclopropyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2750048.png)

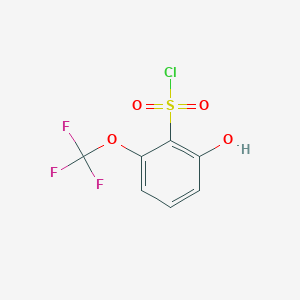
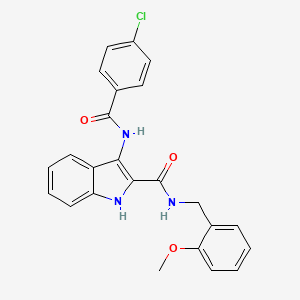
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)
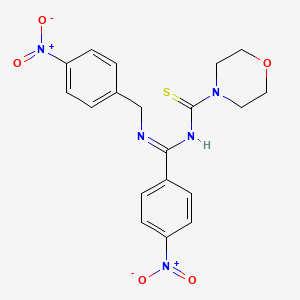

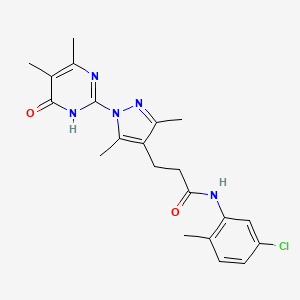
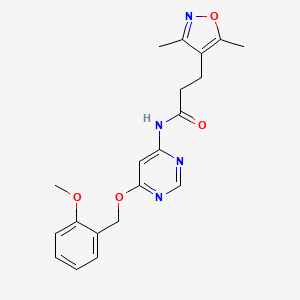
![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)
![3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2750064.png)